A Comprehensive Technical Guide to (R)-3-Amino-3-(2-bromophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential
A Comprehensive Technical Guide to (R)-3-Amino-3-(2-bromophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(2-bromophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a stereocenter at the β-position and a bromine-substituted phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core properties, synthetic methodologies, and biological significance of (R)-3-Amino-3-(2-bromophenyl)propanoic acid, with a particular focus on its role in the development of modulators for the dopamine D1 receptor.
Core Properties of (R)-3-Amino-3-(2-bromophenyl)propanoic Acid
The physicochemical properties of (R)-3-Amino-3-(2-bromophenyl)propanoic acid are crucial for its application in drug design and synthesis. While extensive experimental data for this specific enantiomer is not widely available in the public domain, a combination of computed data and information from suppliers provides a solid foundation for its characterization.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1][2] |
| Molecular Weight | 244.09 g/mol | PubChem[1][2] |
| Appearance | White powder | Chem-Impex[3] |
| Optical Rotation | [a]D²⁵ = +30 ± 2º (c=1 in 0.5 N NaOH) | Chem-Impex[3] |
| Purity | ≥ 98% (NMR) | Chem-Impex[3] |
| Melting Point | Not available for the (R)-enantiomer. 98-102 °C for 3-(2-Bromophenyl)propionic acid (racemic or unspecified). | Sigma-Aldrich |
| Boiling Point | Not available | American Elements[4] |
| Solubility | Not available | American Elements[4] |
Computed Properties
| Property | Value | Source |
| XLogP3 | -1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 242.98949 g/mol | PubChem[1] |
| Monoisotopic Mass | 242.98949 g/mol | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Experimental Protocols
General Approaches to Asymmetric Synthesis of β-Amino Acids
Researchers can employ several strategies to achieve the enantioselective synthesis of the target molecule:
-
Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 3-Amino-3-(2-bromophenyl)propanoic acid, followed by separation of the enantiomers.
-
Methodology: The racemic β-amino acid can be reacted with a chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the desired (R)-enantiomer. Chiral chromatography is another powerful technique for the separation of enantiomers.[5][6]
-
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral β-aminoacrylate precursor using a chiral catalyst.
-
Methodology: A suitable β-aminoacrylate can be synthesized from 2-bromobenzaldehyde. The subsequent asymmetric hydrogenation is carried out using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand (e.g., BINAP, DuPhos). The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
-
-
Enzymatic Kinetic Resolution: ω-Transaminases are powerful biocatalysts for the enantioselective synthesis of chiral amines and amino acids.[7]
-
Methodology: A racemic mixture of 3-Amino-3-(2-bromophenyl)propanoic acid can be subjected to an ω-transaminase that selectively deaminates the (S)-enantiomer, leaving the desired (R)-enantiomer untouched. Alternatively, a prochiral ketone precursor can be asymmetrically aminated using an (R)-selective ω-transaminase.[7]
-
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for the synthesis and purification of an enantiomerically pure β-amino acid, adaptable for the production of (R)-3-Amino-3-(2-bromophenyl)propanoic acid.
Caption: General workflow for asymmetric synthesis.
Biological Significance and Therapeutic Applications
(R)-3-Amino-3-(2-bromophenyl)propanoic acid serves as a critical chiral building block in the synthesis of pharmacologically active molecules, most notably as a precursor to positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R).
Role in Dopamine D1 Receptor Modulation
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in motor control, learning, memory, and reward pathways. Dysregulation of D1R signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive impairments. D1R PAMs are a promising therapeutic strategy as they do not directly activate the receptor but rather enhance the physiological signaling of dopamine, potentially offering a more nuanced and safer pharmacological profile compared to direct agonists.
Dopamine D1 Receptor Signaling Pathway
Upon binding of dopamine, the D1 receptor, which is coupled to a stimulatory G-protein (Gs/olf), activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[8][9][10][11]
Caption: Dopamine D1 receptor signaling cascade.
Experimental Protocol for Assessing D1R PAM Activity
A common and robust method to assess the activity of D1R PAMs is the cAMP accumulation assay. This assay quantifies the potentiation of dopamine-induced cAMP production in cells expressing the D1 receptor.
Objective: To determine if a test compound acts as a positive allosteric modulator of the dopamine D1 receptor.
Principle: D1R activation by an agonist (dopamine) stimulates adenylyl cyclase to produce cAMP. A PAM will enhance this response, leading to a leftward shift and/or an increase in the maximum of the dopamine dose-response curve for cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine hydrochloride (agonist).
-
Test compound (putative PAM).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the D1R-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the test compound at various concentrations (or vehicle control) to the wells and incubate for a specified time (e.g., 15-30 minutes). c. Add dopamine at various concentrations to the wells and incubate for another specified time (e.g., 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Plot the cAMP concentration against the log of the dopamine concentration for each concentration of the test compound. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for dopamine in the presence and absence of the test compound. c. A significant decrease in the EC₅₀ value and/or an increase in the Emax value for dopamine in the presence of the test compound indicates positive allosteric modulation.
Experimental Workflow for D1R PAM Screening
The following diagram illustrates a typical workflow for the screening and characterization of D1R PAMs.
Caption: Workflow for D1R PAM screening.
Conclusion
References
- 1. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 7046951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
